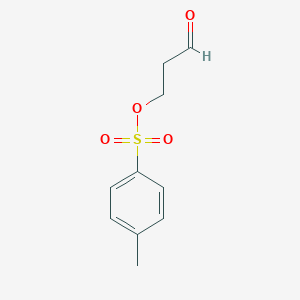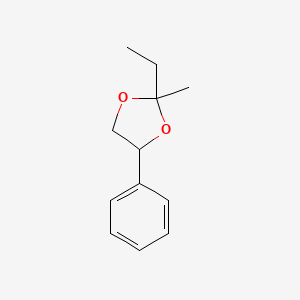
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of ethyl, methyl, and phenyl groups attached to the dioxolane ring imparts unique chemical properties to this compound.
Métodos De Preparación
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. The typical synthetic route involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during synthetic processes . The stability and reactivity of the compound are influenced by the presence of the ethyl, methyl, and phenyl groups, which can affect its interaction with other molecules .
Comparación Con Compuestos Similares
2-Ethyl-2-methyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
2-Methyl-4-phenyl-1,3-dioxolane: A compound with a similar structure but lacking the ethyl group, which may affect its stability and reactivity.
2-Ethyl-4-methyl-1,3-dioxolane: Another analog with a different substitution pattern, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
113311-04-9 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-3-12(2)13-9-11(14-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clave InChI |
JUXQOKNASKNRNB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)


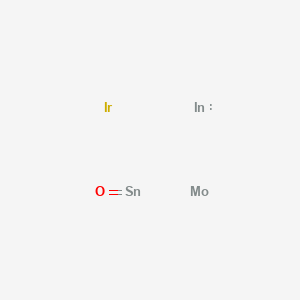
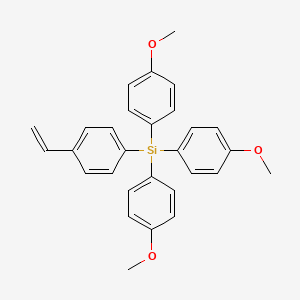
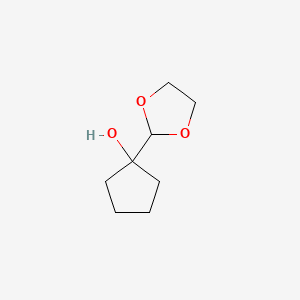

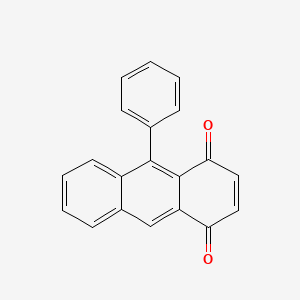
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
